molecular formula C13H9NO5 B6396276 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261960-80-8

3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6396276
CAS RN: 1261960-80-8
M. Wt: 259.21 g/mol
InChI Key: SRKMKMYCMWGQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyphenyl)-5-nitrobenzoic acid (3-HP-5-NBA) is a phenolic compound that has been used in various scientific and laboratory experiments. It is a white crystalline solid with a melting point of 159-161 °C and a molecular weight of 211.18 g/mol. 3-HP-5-NBA is soluble in water and ethanol, and it is available commercially in a 95% purity grade. Due to its unique chemical properties and wide range of applications, 3-HP-5-NBA is widely used in research laboratories.

Scientific Research Applications

3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% has been used in a wide range of scientific research applications, including the study of enzyme kinetics, the study of drug metabolism, the study of drug-protein interactions, and the study of drug-receptor interactions. 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% has also been used to study the effects of various drugs on the human body. In addition, 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% has been used in the study of the biochemical and physiological effects of various drugs on the human body.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% is not fully understood. However, it is believed that 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% binds to certain enzymes and proteins in the body and modulates their activity. In addition, 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% is thought to interact with certain receptors in the body, which may affect the body’s response to certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% are not fully understood. However, it is believed that 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% may have an effect on the metabolism of certain drugs, as well as on the body’s response to certain drugs. In addition, 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% may have an effect on the activity of certain enzymes and proteins in the body.

Advantages and Limitations for Lab Experiments

The use of 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize and is available in a 95% purity grade. In addition, 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% is soluble in water and ethanol, making it easy to use in a variety of laboratory experiments. However, 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% also has some limitations. For example, its mechanism of action is not fully understood, and its biochemical and physiological effects are not well-known.

Future Directions

The potential future directions for research on 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% include further investigation into its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted into the use of 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% in the study of drug-protein and drug-receptor interactions. Furthermore, further research could be conducted into the use of 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% in the study of drug metabolism and enzyme kinetics. Finally, further research could be conducted into the potential therapeutic applications of 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95%.

Synthesis Methods

3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95% can be synthesized in a number of ways, including the nitration of 2-hydroxybenzoic acid with nitric acid, the nitration of 2-hydroxybenzaldehyde with nitric acid, and the oxidation of 2-hydroxybenzaldehyde with nitric acid. The most common method is the nitration of 2-hydroxybenzoic acid with nitric acid. This method involves the reaction of 2-hydroxybenzoic acid with nitric acid in the presence of sulfuric acid. The resulting product is 3-(2-Hydroxyphenyl)-5-nitrobenzoic acid, 95%.

properties

IUPAC Name

3-(2-hydroxyphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(6-8)14(18)19/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKMKMYCMWGQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688688
Record name 2'-Hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261960-80-8
Record name 2'-Hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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